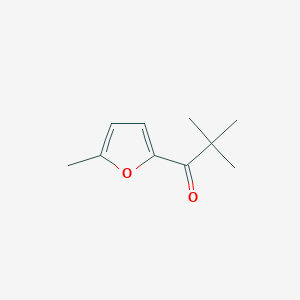

2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one

Description

The Significance of Furan (B31954) Derivatives in Synthetic Chemistry

Furan and its derivatives are cornerstone building blocks in modern synthetic chemistry. nih.govmdpi.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile synthon due to its unique combination of aromaticity and reactivity. nih.gov While possessing aromatic stability, the furan nucleus is susceptible to a variety of transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening, making it a valuable precursor for a diverse array of more complex molecules. nih.gov This reactivity profile has led to the incorporation of the furan moiety into a wide range of pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com

Contextualizing Ketone Architectures within Advanced Organic Synthesis

Ketones are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to two carbon atoms. Their importance stems from their vast and varied reactivity, serving as electrophilic sites for nucleophilic attack and possessing acidic α-protons that allow for enolate formation and subsequent alkylation or condensation reactions. This dual reactivity makes ketones central to many carbon-carbon bond-forming strategies, which are the bedrock of complex molecule synthesis. Ketone moieties are prevalent in natural products and are key intermediates in the synthesis of a multitude of bioactive compounds.

Positioning 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one within the Landscape of Furan Chemistry Research

This compound is a specific example of a furan-based ketone that combines the structural features of both furans and ketones. The molecule consists of a 5-methylfuran ring acylated at the 2-position with a pivaloyl group (a bulky tert-butyl ketone). This particular substitution pattern suggests its synthesis would likely involve the Friedel-Crafts acylation of 2-methylfuran (B129897). The presence of the sterically hindered pivaloyl group may impart unique reactivity and stability to the molecule. Research into such compounds is often driven by the desire to create novel building blocks for medicinal chemistry or materials science, where the specific combination of the furan's electronic properties and the ketone's reactivity can be exploited.

While extensive research on this specific molecule is not widely documented in publicly available literature, its structure allows for informed predictions regarding its synthesis, properties, and potential applications based on the well-established principles of furan and ketone chemistry.

Physicochemical and Spectroscopic Data

Given the limited specific experimental data in the literature for this compound, the following tables present predicted data based on its chemical structure and the known properties of similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 200-220 °C |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

|---|---|

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methyl protons on the furan ring (singlet, ~2.4 ppm), and the two protons on the furan ring (doublets, ~6.2 and ~7.1 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), the carbons of the furan ring, the quaternary carbon of the tert-butyl group, and the methyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), C-H stretching and bending frequencies, and characteristic C-O and C=C stretching of the furan ring. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 166, with fragmentation patterns corresponding to the loss of the tert-butyl group and other characteristic fragments of the furan ring. |

Synthesis and Reactivity

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride. This reaction, however, is not without its challenges. The furan ring is sensitive to strong Lewis acids like aluminum chloride (AlCl₃), which can lead to polymerization and other side reactions. Therefore, milder catalysts such as boron trifluoride (BF₃) or heterogeneous acid catalysts are often employed for the acylation of furans.

An interesting aspect of using pivaloyl chloride as the acylating agent is its known propensity to undergo decarbonylation under certain Friedel-Crafts conditions to form a stable tert-butyl carbocation. This can lead to a competing Friedel-Crafts alkylation reaction, yielding 2-tert-butyl-5-methylfuran. The choice of catalyst and reaction conditions would be crucial in maximizing the yield of the desired ketone product over the alkylated side product.

The reactivity of this compound itself would be dictated by the ketone and the furan ring. The carbonyl group can undergo nucleophilic addition and reduction. The furan ring can participate in further electrophilic substitution, although the acyl group is deactivating, directing subsequent substitutions to the 4-position. The steric bulk of the pivaloyl group would likely influence the approach of reagents to both the carbonyl carbon and the furan ring.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKYXYGDGAXKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2,2 Dimethyl 1 5 Methylfuran 2 Yl Propan 1 One

Classical Synthetic Routes for Furan-Substituted Ketones

Traditional methods for the formation of aryl and heteroaryl ketones provide a robust foundation for the synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one. These routes, primarily involving Friedel-Crafts acylation and organometallic reagents, have been extensively studied for the preparation of furan-substituted ketones.

Friedel-Crafts Acylation Strategies Utilizing 5-Methylfuran

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing acyl groups. In the context of the target molecule, this involves the reaction of 5-methylfuran with an appropriate acylating agent, typically pivaloyl chloride, in the presence of a Lewis acid catalyst. researchgate.net The furan (B31954) ring, being an electron-rich heterocycle, is highly reactive towards electrophilic aromatic substitution.

The reaction is generally performed using a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), in an inert solvent like carbon disulfide or dichloromethane (B109758) at low temperatures. researchgate.net The Lewis acid activates the pivaloyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich 5-methylfuran, preferentially at the C2 position due to the activating and directing effect of the ring oxygen.

However, a notable challenge with pivaloyl chloride in Friedel-Crafts reactions is the potential for a competing decarbonylation reaction. stackexchange.com The initially formed pivaloyl acylium ion can lose a molecule of carbon monoxide to generate the highly stable tert-butyl carbocation. This can lead to Friedel-Crafts alkylation as a significant side reaction, yielding 2-tert-butyl-5-methylfuran instead of the desired ketone. stackexchange.com Careful selection of the Lewis acid and strict control of reaction conditions are crucial to favor acylation over alkylation. Milder Lewis acids may be employed to reduce the propensity for decarbonylation.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Furans

| Reactant | Acylating Agent | Lewis Acid | Solvent | Typical Temperature | Ref. |

| 5-Methylfuran | Benzoyl Chloride | Anhydrous SnCl₄ | Carbon Disulfide | Low Temperature | researchgate.net |

| p-Xylene (B151628) | Acetyl Chloride | Aluminum Chloride | Dichloromethane | 0 °C to RT | researchgate.net |

| Benzene (B151609) | Pivaloyl Chloride | Aluminum Chloride | Not Specified | Not Specified | stackexchange.com |

Grignard Reagent Approaches and Related Organometallic Methodologies

Organometallic reagents, particularly Grignard reagents, offer a powerful alternative for the synthesis of ketones. masterorganicchemistry.com This approach typically involves the reaction of a furan-based organometallic species with an acylating agent or the reaction of an organometallic reagent with a furan-2-carboxylic acid derivative.

One viable route is the reaction of 5-methyl-2-furylmagnesium bromide (prepared from 2-bromo-5-methylfuran (B145496) and magnesium) with pivaloyl chloride. Alternatively, tert-butylmagnesium chloride can be reacted with a 5-methylfuran-2-carbonyl derivative, such as an ester, acid chloride, or nitrile. nih.govlibretexts.org The reaction of Grignard reagents with esters or acid halides can be complicated by a second addition, leading to the formation of a tertiary alcohol. masterorganicchemistry.com However, the steric hindrance of the tert-butyl group can help to mitigate this over-addition.

A significant consideration when using organometallic reagents with furyl ketones is the possibility of 1,4-conjugate addition to the furan ring, which can compete with the desired 1,2-addition to the carbonyl group. researchgate.net However, the presence of bulky alkyl groups on the carbonyl carbon, such as the tert-butyl group in the target molecule, has been shown to suppress this 1,4-addition pathway, favoring the formation of the desired ketone. researchgate.net

Modern and Catalyst-Driven Synthetic Transformations

Advances in catalysis have introduced highly efficient and selective methods for the synthesis of complex molecules, including furan-substituted ketones. These modern techniques often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Furan Ketone Formation

Transition metal-catalyzed cross-coupling reactions are a powerful tool for constructing C-C bonds. mdpi.com Palladium-, copper-, and gold-catalyzed reactions are particularly prominent in the synthesis of substituted furans. arkat-usa.orgresearchgate.net The formation of the acyl-furan bond in this compound could be envisioned through several cross-coupling strategies.

For instance, a Stille coupling could be performed between 2-(tributylstannyl)-5-methylfuran and pivaloyl chloride using a palladium catalyst. Similarly, a Suzuki coupling could involve the reaction of a 5-methylfuran-2-boronic acid derivative with the acyl chloride. Another approach is the copper-catalyzed coupling of a furan derivative with an appropriate carbonyl compound. researchgate.net These methods often proceed under mild conditions and can be highly selective, avoiding some of the side reactions associated with Friedel-Crafts or Grignard chemistry. Gold-catalyzed cycloisomerization of appropriately substituted alkynyl ketones also represents a modern route to substituted furans. arkat-usa.org

Table 2: Examples of Metal-Catalyzed Reactions for Furan Synthesis

| Reaction Type | Metal Catalyst | Reactants | Key Features | Ref. |

| Cross-Coupling/Cyclization | Palladium | Allenyl ketones, p-iodoanisole | Forms tetrasubstituted furans | arkat-usa.org |

| Cycloisomerization | Copper(I) | Alkynyl ketones | Synthesizes 2,5-disubstituted furans | arkat-usa.org |

| Oxidative Coupling | Not specified | Terminal alkynes | Direct C-H functionalization | researchgate.net |

| Hydrocarboxylation | Gold | Aldehyde, Alkyne | Forms furan-containing products | mdpi.com |

Enantioselective and Diastereoselective Syntheses of Analogous Furanones

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing chiral analogs and related furanone structures. Furanones, or butenolides, are a class of compounds with significant biological activity, and their stereocontrolled synthesis is of great interest. nih.govresearchgate.net

Enantioselective methods often rely on chiral catalysts or auxiliaries to control the formation of stereocenters. For example, the enantioselective synthesis of furan lignans (B1203133) has been achieved starting from an enantioselective aldol (B89426) reaction. nih.gov The synthesis of chiral 2(5H)-furanone sulfones has been reported, starting from chiral alcohols like l-menthol (B7771125) and l-borneol to induce stereochemistry. nih.gov Metal-catalyzed and organocatalytic transformations of β,γ-unsaturated γ-butenolides are also key strategies for the enantioselective synthesis of γ-lactones, a core structure in many furanones. researchgate.net These methodologies highlight the advanced strategies available for creating stereochemically complex molecules within the broader furan family, which could be adapted for derivatives of the target compound.

Exploration of Novel Precursors and Reaction Conditions

The growing emphasis on green and sustainable chemistry has spurred research into the use of renewable, biomass-derived precursors for chemical synthesis. Furans, in particular, are key platform chemicals that can be obtained from lignocellulosic biomass. researchgate.netnih.gov

5-Hydroxymethylfurfural (HMF), derived from the dehydration of hexose (B10828440) sugars, is a versatile intermediate. researchgate.net HMF can be catalytically converted to other valuable furan derivatives, including 2,5-dimethylfuran (B142691) (DMF), which is a close structural analog of 5-methylfuran. researchgate.net The synthesis of the target ketone could potentially start from these bio-based feedstocks. For instance, 5-methylfuran itself can be produced via the selective hydrogenation of furfural, which is derived from the hemicellulose fraction of biomass. nih.govresearchgate.net

Furthermore, novel reaction conditions are being explored to improve the efficiency and environmental footprint of these syntheses. This includes the use of greener solvents like 2-methyltetrahydrofuran (B130290) for Grignard reactions, which can lead to higher yields and easier recycling compared to traditional THF. researchgate.net The development of solvent-free acylation reactions or the use of heterogeneous catalysts that can be easily recovered and reused also represents an important direction in the synthesis of furan-based chemicals. researchgate.net A recently reported synthesis of a novel chalcone (B49325) compound involved the condensation of HMF with 3,3-Dimethyl-2-butanone, showcasing the integration of biomass conversion with the synthesis of complex molecules. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Regioselectivity in Furan Acylation

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of 2-methylfuran (B129897) with a pivaloylating agent, such as pivaloyl chloride or pivalic anhydride (B1165640). The efficiency and outcome of this electrophilic aromatic substitution are critically dependent on the choice of catalyst, acylating agent, and reaction conditions. A comparative analysis reveals significant variations in yield, reaction rate, and regioselectivity across different methodologies.

The acylation of 2-methylfuran is highly regioselective. The methyl group at the C2 position is an activating, ortho-para directing group. In the context of the furan ring, this strongly directs the incoming electrophile (the pivaloyl cation or its complex) to the vacant alpha-position (C5). Acylation at the C3 or C4 positions is generally not observed under typical Friedel-Crafts conditions due to the superior electronic activation of the C5 position.

The selection of the catalyst, typically a Lewis acid, is paramount in controlling the reaction's efficiency. Traditional Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are effective but often required in stoichiometric amounts because they form complexes with the product ketone, deactivating them. organic-chemistry.org This can complicate product isolation and generate significant waste. Milder Lewis acids, such as zinc bromide (ZnBr₂) and titanium(IV) chloride (TiCl₄), have been employed to acylate furans, sometimes offering improved yields and cleaner reactions, particularly when using alternative acylating agents like N-acylbenzotriazoles. core.ac.uk

Modern heterogeneous catalysts, especially zeolites like H-beta and HZSM-5, have emerged as greener and more efficient alternatives. rsc.orgnih.gov These solid acid catalysts facilitate the reaction, often with high selectivity, and can be easily recovered and reused, which is advantageous for industrial applications. rsc.org Studies on the acylation of furan with acetic anhydride over H-beta zeolite have reported yields as high as 91-92.6 mol%. rsc.org The direct use of carboxylic acids as acylating agents over zeolite catalysts represents a particularly atom-economical approach, though it may require more severe conditions. nih.govshareok.org

The nature of the acylating agent also plays a crucial role. While acyl chlorides are highly reactive, they generate hydrogen chloride as a byproduct. Acyl anhydrides are a common alternative, offering good reactivity without the production of corrosive HCl. google.comresearchgate.net A potential challenge specific to the use of pivaloyl chloride is its propensity to decarbonylate. The initially formed acylium cation can lose carbon monoxide to form the highly stable tert-butyl carbocation, which can lead to competing Friedel-Crafts alkylation reactions. stackexchange.com However, the high reactivity of the furan ring often allows the acylation to proceed under milder conditions where this side reaction is minimized.

The following tables provide a comparative overview of different catalytic systems and their efficiencies in reactions analogous to the synthesis of the target compound.

Table 1: Comparative Efficiency of Various Catalysts in the Acylation of Furan Derivatives

| Furan Derivative | Acylating Agent | Catalyst/Method | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Furan | Acetic Anhydride | H-beta Zeolite | 91 | High for 2-acetylfuran | rsc.org |

| 2-Methylfuran | Acetic Acid | HZSM-5 Zeolite | Reaction studied, focuses on kinetics and deactivation | shareok.org | |

| 2-Methylfuran | N-(4-toluoyl)benzotriazole | TiCl₄ | 54 | High for 5-acyl product | core.ac.uk |

| Furan | Acetic Anhydride | Cr₀.₆₆-DTP/K-10 | 88 (Conversion) | 100% for 2-acetylfuran | researchgate.net |

| Furan | Acetic Anhydride | Boron trifluoride | Effective in catalytic amounts (0.001-0.1 mole) | google.com |

Table 2: Influence of Acylating Agent on Furan Acylation

| Acylating Agent | Substrate | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Carboxylic Acid Anhydrides | Furan | Boron trifluoride | Generally preferred over acyl halides, giving greater yields of the desired ketone. | google.com |

| Carboxylic Acids | 2-Methylfuran | Zeolites (e.g., HZSM-5) | A "greener" method that avoids waste, but may require higher temperatures. Reaction rates increase with larger acid chain lengths. | nih.govshareok.org |

| N-Acylbenzotriazoles | 2-Methylfuran | TiCl₄ or ZnBr₂ | Effective for acyl groups where the corresponding acyl chloride is unstable or difficult to prepare. Good to excellent yields. | core.ac.uk |

| Acyl Chlorides | Arenes (General) | Lewis Acids (e.g., AlCl₃) | Standard, highly reactive agent. Forms a complex with the Lewis acid to generate the reactive acylium ion. | organic-chemistry.orgsigmaaldrich.com |

Mechanistic Investigations of 2,2 Dimethyl 1 5 Methylfuran 2 Yl Propan 1 One Formation

Elucidation of Reaction Intermediates in Furan-Ketone Syntheses

The formation of 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one proceeds through a series of well-defined reactive intermediates. The generally accepted mechanism for this Friedel-Crafts acylation involves the following key steps and intermediates wikipedia.org:

Formation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (e.g., pivaloyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). This coordination activates the acylating agent, leading to the cleavage of the carbon-halogen bond and the formation of a highly electrophilic pivaloyl acylium ion ((CH₃)₃CCO⁺). This acylium ion is resonance-stabilized, which makes it a potent electrophile ready to react with the electron-rich furan (B31954) ring youtube.com.

Electrophilic Attack and Formation of the Sigma Complex: The π-system of the 2-methylfuran (B129897) ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible position on the ring. This step disrupts the aromaticity of the furan ring and forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex osti.gov.

Deprotonation and Regeneration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the C5 position of the sigma complex. This step restores the aromaticity of the furan ring, neutralizes the positive charge, and regenerates the Lewis acid catalyst. The final product, this compound, is thus formed wikipedia.org.

In syntheses utilizing solid acid catalysts, the mechanism involves the adsorption of the acylating agent (e.g., an anhydride) onto a Brønsted acid site, followed by its activation to form a surface-bound acyl intermediate. This intermediate then undergoes electrophilic attack by 2-methylfuran to yield the final product osti.gov.

| Step | Key Intermediate | Description |

|---|---|---|

| 1 | Acylium Ion | Generated from the reaction of the acylating agent with a Lewis acid catalyst. It is a strong, resonance-stabilized electrophile. |

| 2 | Sigma (σ) Complex | Formed by the electrophilic attack of the acylium ion on the furan ring, temporarily disrupting its aromaticity. |

| 3 | Product-Catalyst Complex | The ketone product, being a Lewis base, can form a complex with the Lewis acid catalyst, often requiring a stoichiometric amount of catalyst. |

Kinetic Studies of Key Reaction Pathways

Kinetic studies of the acylation of 2-methylfuran provide quantitative insights into the reaction rates and the factors that control them. Research on similar systems, such as the acylation of 2-methylfuran with long-chain anhydrides over solid acid catalysts, has been instrumental in understanding these pathways. osti.govosti.govacs.org

An Eley-Rideal mechanism is often proposed to explain the observed kinetics. In this model, one reactant (the anhydride) adsorbs onto the catalyst surface, while the other reactant (2-methylfuran) reacts with it from the bulk phase or in a weakly adsorbed state. osti.gov Studies have shown that the reaction rate has a partial positive order with respect to both the 2-methylfuran and the acylating agent concentrations. osti.govosti.govacs.org Notably, product inhibition is often negligible. osti.govosti.gov

The rate-limiting step in the acylation of furan derivatives can vary. For furan itself, kinetic isotope studies suggest that the deprotonation of the sigma complex is rate-limiting. However, for 2-methylfuran, evidence points towards the formation of the acyl intermediate as the rate-determining step. osti.gov

The apparent activation energy for the acylation of 2-methylfuran has been experimentally determined. For instance, the acylation with n-octanoic anhydride (B1165640) over an Al-MCM-41 catalyst was found to have an apparent activation energy of 15.5 ± 1.4 kcal/mol. osti.govosti.govacs.org This value is consistent with other acylation reactions involving 2-methylfuran and suggests that the energy barrier is related to the formation of the acyl species. osti.gov

| Kinetic Parameter | Observed Value/Model | Significance |

|---|---|---|

| Apparent Activation Energy (Ea) | ~15.5 kcal/mol for 2-methylfuran acylation with n-octanoic anhydride osti.govmdpi.com | Represents the minimum energy required for the reaction to occur; corresponds to the rate-limiting step. |

| Reaction Order in 2-Methylfuran | ~0.6 osti.govosti.govacs.org | Indicates a complex dependence on the furan concentration, consistent with the Eley-Rideal mechanism. |

| Reaction Order in Acylating Agent | ~0.5 osti.govosti.govacs.org | Suggests the rate is moderately dependent on the acylating agent concentration. |

| Proposed Kinetic Model | Eley-Rideal Mechanism osti.govosti.govacs.org | Describes a surface reaction where one adsorbed species reacts with a species from the fluid phase. |

Transition State Analysis in Electrophilic Acylations of Furan Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the transition states in electrophilic acylations of furan systems. These studies provide a molecular-level picture of the reaction pathway, including the structures and energies of transition states, which are the highest energy points along the reaction coordinate.

In zeolite-catalyzed acylations, the reaction rate can be limited by different steps depending on the catalyst's properties. For instance, in H-BEA zeolite, the rate-limiting step is the deprotonation of the Wheland intermediate. acs.org The transition state for this step involves the breaking of the C-H bond and the regeneration of the aromatic ring. The confinement within the zeolite pores can also influence the stability of the transition state, sometimes providing an enthalpic stabilization that enhances the reaction rate. acs.org

| Aspect of Transition State | Computational Finding | Implication |

|---|---|---|

| Charge Stabilization | The furan ring effectively stabilizes the positive charge of the transition state during electrophilic attack. mdpi.com | Lowers the activation energy barrier, making the reaction more facile compared to less activated aromatics. |

| Rate-Limiting Transition State | Can be either the formation of the acylium ion or the deprotonation of the sigma complex, depending on the catalyst. acs.org | Highlights the importance of catalyst choice in determining reaction kinetics. |

| Confinement Effects | Zeolite pores can provide enthalpic stabilization to the transition state. acs.org | Demonstrates how catalyst architecture can be tuned to improve reaction rates. |

Chemical Reactivity and Advanced Transformations of 2,2 Dimethyl 1 5 Methylfuran 2 Yl Propan 1 One

Reactions at the Ketone Carbonyl Group

The pivaloyl group, characterized by a carbonyl carbon bonded to a sterically demanding tert-butyl group, significantly influences the reactivity of the ketone. While it undergoes typical carbonyl reactions, the steric hindrance often necessitates specific conditions or reagents.

Nucleophilic Additions and Substitutions

The electrophilic carbon atom of the carbonyl group in 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is a prime target for nucleophiles. However, the large tert-butyl group provides considerable steric hindrance, which can affect reaction rates and equilibria compared to less hindered ketones. Despite this, a range of nucleophilic addition reactions is expected to occur.

Organometallic reagents, such as Grignard and organolithium compounds, can add to the carbonyl group to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2,2-Dimethyl-1-(5-methylfuran-2-yl)-1-phenylpropan-1-ol. The Wittig reaction, employing phosphorus ylides, can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of substituted alkenes. Another characteristic reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide or a cyanide salt, a reaction that is often reversible.

| Reaction Type | Nucleophile/Reagent | Expected Product |

| Grignard Reaction | R-MgX (e.g., Phenylmagnesium bromide) | Tertiary Alcohol |

| Organolithium Addition | R-Li (e.g., n-Butyllithium) | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ (e.g., Methylenetriphenylphosphorane) | Alkene |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |

| Acetal Formation | R'OH, H⁺ (e.g., Ethylene (B1197577) glycol) | Acetal (Ketal) |

Reduction Methodologies and Stereochemical Outcomes

The reduction of the ketone carbonyl group to a secondary alcohol is a fundamental transformation. This can be achieved using various reducing agents. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. Due to the steric hindrance of the tert-butyl group, the approach of the hydride nucleophile is somewhat restricted, but reduction to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol is readily accomplished.

Stereochemical outcomes become relevant if a chiral center is created. In the case of the parent ketone, the reduction product is chiral. The use of chiral reducing agents, such as those derived from boron hydrides (e.g., Alpine Borane) or asymmetrically modified catalysts for hydrogenation, could, in principle, lead to the enantioselective formation of one enantiomer of the corresponding secondary alcohol. The precise stereochemical outcome would depend heavily on the specific reagent and reaction conditions chosen.

| Reducing Agent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Powerful, reduces a wide range of carbonyls. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Secondary Alcohol | Can also reduce other functional groups under forcing conditions. |

| Meerwein-Ponndorf-Verley Reduction | Al(O-i-Pr)₃, i-PrOH | Reversible, selective for aldehydes and ketones. |

Enolization and Enolate Chemistry of the Propanone Moiety

Enolate chemistry is a cornerstone of carbonyl reactivity, involving the deprotonation of an α-carbon (the carbon adjacent to the carbonyl group) to form a nucleophilic enolate ion. masterorganicchemistry.com However, this compound possesses a unique structure that precludes standard enolate formation from the propanone moiety. The α-carbon on the pivaloyl side is a quaternary carbon, bearing two methyl groups and being part of the tert-butyl group; it has no α-hydrogens.

Consequently, this ketone is considered "non-enolizable" on the alkyl side. masterorganicchemistry.com This lack of α-hydrogens means that it cannot undergo typical base-catalyzed reactions that proceed through an enolate intermediate, such as:

Aldol (B89426) condensation

Claisen condensation

Alpha-halogenation under basic conditions

Alkylation of the α-carbon youtube.com

The inability to form an enolate on the pivaloyl side makes this compound a useful substrate in mixed condensation reactions (like a crossed Claisen or aldol reaction) where it can only act as the electrophilic partner, preventing self-condensation.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system. Its reactivity is significantly higher than that of benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution Patterns in 5-Methylfuran Derivatives

Furan undergoes electrophilic substitution preferentially at the C2 (α) position. quora.compearson.compearson.com If the α-positions are occupied, substitution may occur at the C3 (β) position. In the target molecule, the C2 position is substituted with the deactivating pivaloyl group, and the C5 position has an activating methyl group.

The outcome of an electrophilic substitution reaction is determined by the combined directing effects of these two substituents.

5-Methyl group : This is an electron-donating group (activating) that directs incoming electrophiles to the C2 and C4 positions.

2-Pivaloyl group : This is an electron-withdrawing group (deactivating) that directs incoming electrophiles to the C4 position.

Both groups direct the electrophile to the C4 position. The C3 position is also a possibility, but attack at C4 is generally favored due to the combined directing influence and the greater stability of the resulting cationic intermediate. Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 4-substituted product. Mild reaction conditions are typically required to avoid polymerization or ring-opening, which can be initiated by strong acids. pharmaguideline.com

| Reaction | Reagent | Expected Major Product |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 4-Nitro derivative |

| Halogenation | Br₂ in dioxane, -5°C | 4-Bromo derivative |

| Sulfonation | Pyridine-SO₃ complex | 4-Sulfonic acid derivative |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640), SnCl₄ | 4-Acetyl derivative |

Reactions Involving Ring Opening and Rearrangements

The furan ring is susceptible to cleavage under certain conditions, particularly in the presence of strong acids and nucleophiles. mdpi.com The acid-catalyzed ring-opening of furans typically proceeds via protonation of the ring, which disrupts the aromaticity and makes it vulnerable to nucleophilic attack. acs.orgacs.orgscite.ai For this compound, treatment with aqueous acid could potentially lead to the formation of a 1,4-dicarbonyl compound. The exact structure of the product would depend on the specific conditions and the site of initial protonation. rsc.org

Rearrangement reactions of the furan nucleus are also known. The Achmatowicz reaction, for example, is an oxidative rearrangement that converts furans into dihydropyranones. wikipedia.orgthieme-connect.com This reaction typically starts with furfuryl alcohols, but related transformations can be initiated from other substituted furans under specific oxidative conditions. Another potential transformation is the hydrogenative ring-rearrangement over metal-acid bifunctional catalysts, which can convert furan derivatives into cyclopentanone (B42830) derivatives, although this often requires specific catalytic systems and conditions. researchgate.net

Cycloaddition Reactions Involving the Furan Diene

The furan moiety within this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furan and its derivatives are known to react with various dienophiles, particularly those that are electron-deficient, to form oxabicyclic adducts. nih.govpearson.com The aromatic character of the furan ring means that these cycloaddition reactions are often reversible. nih.gov

The reactivity of the furan diene in the title compound is influenced by the substituents on the ring. The electron-donating 5-methyl group is expected to increase the energy of the highest occupied molecular orbital (HOMO) of the furan, thereby enhancing its reactivity towards electron-poor dienophiles. Conversely, the electron-withdrawing pivaloyl group at the 2-position may decrease the nucleophilicity of the furan ring, potentially requiring more forcing conditions or the use of Lewis acid catalysis to promote the cycloaddition. mdpi.com

The Diels-Alder reaction of 2,5-disubstituted furans, such as the parent structure of the title compound, with dienophiles like ethylene can lead to the formation of valuable aromatic compounds. For instance, the reaction of 2,5-dimethylfuran (B142691) with ethylene over a solid acid catalyst can yield p-xylene (B151628) through a cycloaddition-dehydration sequence. mdpi.comnih.gov A similar pathway could be envisioned for this compound, which upon reaction with a suitable dienophile and subsequent dehydration, would lead to highly substituted aromatic compounds.

Table 1: Representative Diels-Alder Reactions of Furan Derivatives

| Furan Derivative | Dienophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2,5-Dimethylfuran | Ethylene | HY Zeolite, 573 K | p-Xylene |

| Furan | trans-1,2-Dicyanoethylene | Concerted mechanism | Bicyclic adduct |

This table presents examples of Diels-Alder reactions with various furan derivatives to illustrate the potential reactivity of the furan ring in the title compound. pearson.comnih.govresearchgate.net

Functionalization of the Gem-Dimethyl Substituents

The functionalization of the gem-dimethyl group in this compound presents a significant synthetic challenge due to the inherent stability of the C-H bonds in this neopentyl-like structure. Direct functionalization of these methyl groups would likely require harsh reaction conditions or advanced catalytic systems.

General strategies for the functionalization of ketones at the α-position typically involve the formation of an enolate followed by reaction with an electrophile. researchgate.netspringernature.com However, in this case, the α-carbon is a quaternary center, precluding enolization at this position. Functionalization would therefore need to occur at the β-position, which corresponds to the gem-dimethyl groups.

Alternative approaches could involve radical-based transformations. For instance, the generation of a radical at the β-position could potentially be achieved through hydrogen atom abstraction, followed by trapping with a suitable reagent. Another possibility is the use of transition metal-catalyzed C-H activation, although this would likely be unselective and challenging to control for this specific substrate.

A more plausible, albeit indirect, approach to functionalizing the gem-dimethyl moiety might involve initial transformation of the ketone. For example, conversion of the ketone to a different functional group could alter the reactivity of the adjacent gem-dimethyl group, opening up new avenues for its modification.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is anticipated to be influenced by both the furan ring and the ketone functionality.

Photochemical Reactivity: Furan derivatives can undergo various photochemical reactions, including photoisomerization and cycloadditions. netsci-journal.comresearchgate.net Upon irradiation, furans can rearrange to form cyclopropenyl aldehydes or undergo [2+2] photocycloadditions with other unsaturated molecules. The specific pathway taken will depend on the reaction conditions and the electronic properties of the substituents. The presence of the carbonyl group in the title compound could also lead to characteristic photochemical reactions of ketones, such as Norrish Type I or Type II reactions, potentially leading to cleavage of the acyl-furan bond or intramolecular hydrogen abstraction.

Electrochemical Reactivity: The electrochemical behavior of furan and its derivatives has been studied, revealing that they can undergo both oxidation and reduction processes. ut.ac.irut.ac.ir The furan ring can be electrochemically oxidized, and the ease of this process is dependent on the substituents. The electron-donating methyl group would be expected to lower the oxidation potential, while the electron-withdrawing acyl group would make it higher.

The ketone group can be electrochemically reduced. For aromatic ketones, this typically occurs in a two-electron process to form the corresponding alcohol. The specific reduction potential for this compound would be influenced by the electronic nature of the 5-methylfuran ring. The electrochemical conversion of biomass-derived furan compounds is an active area of research, with potential applications in the synthesis of valuable chemicals. rsc.org

Table 2: Summary of Potential Advanced Transformations

| Reaction Type | Key Reactive Site | Potential Products | Notes |

|---|---|---|---|

| Diels-Alder Cycloaddition | Furan ring (diene) | Oxabicyclic adducts, substituted aromatics | Reactivity influenced by both methyl and pivaloyl groups. mdpi.com |

| C-H Functionalization | Gem-dimethyl group | Functionalized ketones | Challenging due to the inertness of the C-H bonds. |

| Photochemical Isomerization | Furan ring | Cyclopropenyl derivatives | Common photoreaction of furans. netsci-journal.com |

| Electrochemical Oxidation | Furan ring | Oxidized furan derivatives | Potential influenced by substituents. ut.ac.ir |

Theoretical and Computational Studies of 2,2 Dimethyl 1 5 Methylfuran 2 Yl Propan 1 One

Quantum Chemical Calculations on Molecular Structure and Conformation

The primary conformations would be influenced by the steric hindrance of the bulky tert-butyl group and the electronic interactions between the furan (B31954) ring and the ketone. Calculations would identify the most stable conformer by minimizing the molecule's energy. The planarity between the furan ring and the carbonyl group is a key parameter, as it affects the conjugation and electronic properties of the system.

Table 1: Predicted Geometric Parameters from Quantum Chemical Calculations

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C=O Bond Length | 1.20 - 1.25 Å | Typical double bond length for a ketone. |

| C-C (Ring-Ketone) Bond Length | 1.45 - 1.50 Å | Single bond connecting the furan ring to the carbonyl carbon. |

| Furan Ring C-O Bond Lengths | 1.35 - 1.38 Å | Characteristic bond lengths within the furan ring. |

Note: These values are typical ranges for similar furan derivatives and would be precisely determined for the title compound through specific DFT calculations.

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org A smaller gap generally implies higher reactivity.

For 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, the HOMO is expected to be localized primarily on the electron-rich 5-methylfuran ring, which acts as the electron donor. acadpubl.eu Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group, which serves as the electron acceptor. acadpubl.eu This distribution facilitates intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions, susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For the title compound, the MEP would show a negative potential around the carbonyl oxygen and a more positive potential near the hydrogen atoms.

Table 2: Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

Note: These energy values are estimates based on typical DFT calculations for similar aromatic ketones.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. nih.gov For furan derivatives, common reactions include pyrolysis, oxidation, and cycloadditions. pku.edu.cnnih.gov Theoretical studies on the pyrolysis of compounds like 2-methylfuran (B129897) show that decomposition often proceeds through hydrogen atom transfer, leading to carbene intermediates and subsequent ring-opening. researchgate.net

For this compound, computational models could predict the most likely pathways for thermal decomposition. One probable pathway is the cleavage of the bond between the furan ring and the carbonyl group. Another involves hydrogen abstraction from the methyl group on the furan ring or the tert-butyl group. nih.gov By calculating the activation energies for these different pathways, researchers can determine the most favorable reaction route under specific conditions. mdpi.com

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Cleavage of the Furan-CO bond | 40 - 50 |

| Pathway B | H-abstraction from the furan's methyl group | 30 - 40 |

Note: These are hypothetical values to illustrate how computational modeling helps compare the energetic feasibility of different reaction mechanisms.

Investigations into Aromaticity and Electron Delocalization within the Furan Ring

The furan ring is an aromatic heterocycle that follows Hückel's rule, with a cyclic, planar structure and 6 π-electrons (four from the double bonds and two from one of the oxygen's lone pairs) delocalized across the ring. pharmaguideline.comvedantu.com The degree of aromaticity, however, is less than that of benzene (B151609), partly because the high electronegativity of the oxygen atom holds its lone pair more tightly, reducing the ease of delocalization. pharmaguideline.comksu.edu.saquora.com

In this compound, the substituents on the furan ring influence its aromatic character. The methyl group at the 5-position is an electron-donating group, which tends to increase the electron density within the ring and can enhance its aromaticity and reactivity towards electrophiles. In contrast, the 2,2-dimethylpropan-1-one group at the 2-position is an electron-withdrawing acyl group, which pulls electron density out of the ring, potentially decreasing its aromatic character. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of the ring by probing the magnetic shielding at its center.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics and intramolecular interactions. youtube.com While quantum chemical calculations provide a static picture of stable conformations, MD simulations model the continuous motion of atoms over time, revealing the flexibility and interactions within the molecule. psu.eduresearchgate.net

For this compound, an MD simulation could be used to explore several dynamic properties. It could model the rotation around the single bond connecting the furan ring and the carbonyl group, showing the transitions between different conformational states and the time spent in each. Furthermore, it could reveal the interactions between the bulky tert-butyl group and the furan ring, illustrating how steric effects influence the molecule's preferred shape and dynamics. Such simulations are valuable for understanding how the molecule might interact with other molecules or surfaces in a real-world system. researchgate.net

Utilization of 2,2 Dimethyl 1 5 Methylfuran 2 Yl Propan 1 One As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The furan (B31954) ring is a cornerstone in the synthesis of a diverse array of heterocyclic systems. The reactivity of 2-acylfurans, such as the title compound, can be harnessed to construct more complex scaffolds. One of the most powerful methods for furan synthesis that can be conceptually reversed to utilize furans as precursors is the Paal-Knorr synthesis. In this context, the furan ring of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one could potentially undergo ring-opening under specific conditions to form a 1,4-dicarbonyl intermediate, which could then be cyclized with appropriate reagents to form other five-membered heterocycles like pyrroles or thiophenes.

Furthermore, the furan nucleus can act as a diene in Diels-Alder reactions. The reaction of 2-acylfurans with various dienophiles can lead to the formation of oxabicyclic adducts. These adducts are valuable intermediates that can be further transformed into a variety of complex molecules, including substituted benzenes and other aromatic systems, upon acid catalysis and dehydration. The bulky pivaloyl group in This compound would be expected to influence the stereoselectivity of such cycloadditions.

Table 1: Potential Heterocyclic Systems from this compound

| Precursor Reaction | Reagents | Resulting Heterocycle |

|---|---|---|

| Paal-Knorr Type Transformation | Primary Amine, Acid Catalyst | Substituted Pyrrole |

| Paal-Knorr Type Transformation | Lawesson's Reagent | Substituted Thiophene |

Derivatization to Access New Chiral Building Blocks

The prochiral ketone of This compound presents an ideal handle for the introduction of chirality. Asymmetric reduction of the carbonyl group can yield chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov A variety of catalysts, including those based on enzymes or chiral metal complexes, could be employed for this transformation. wikipedia.orgmdpi.com The steric bulk of the tert-butyl group adjacent to the carbonyl is likely to enforce a high degree of facial selectivity during the reduction, potentially leading to excellent enantioselectivities. uwindsor.ca

Once the chiral alcohol is obtained, it can be further derivatized. For instance, it could serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on the furan ring or other parts of the molecule. The hydroxyl group could also be used as a handle for further functionalization, such as etherification or esterification, to build more complex chiral molecules.

Table 2: Potential Chiral Derivatizations

| Reaction | Catalyst/Reagent | Product Type | Potential Application |

|---|---|---|---|

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral Secondary Alcohol | Chiral Building Block |

| Asymmetric Reduction | Ene-reductases | Chiral Secondary Alcohol | Pharmaceutical Intermediate |

Incorporation into Polyketide Analogues for Academic Research

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their backbones are assembled from simple acyl-CoA precursors. While there is no direct evidence of This compound being incorporated into polyketide analogues, its structure bears resemblance to fragments that could be integrated into polyketide chains through synthetic methodologies.

For instance, the furan ring can be considered a masked 1,4-dicarbonyl functionality. Through oxidative ring-opening, the furan moiety could be converted to a linear chain that could then be incorporated into a polyketide-like structure. The pivaloyl group would introduce a sterically demanding tert-butyl moiety, which could be of interest for probing the steric tolerance of polyketide synthase enzymes or for creating analogues with altered conformational preferences and biological activities.

Preparation of Advanced Organic Scaffolds with Furan Moieties

The furan ring is a key structural motif in many biologically active compounds and advanced materials. This compound can serve as a starting point for the elaboration of more complex furan-containing scaffolds. Friedel-Crafts acylation is a fundamental reaction for the functionalization of aromatic rings, including furans. osti.gov The existing pivaloyl group on the furan ring of the title compound would direct further electrophilic substitution to the C4 position. This allows for the regioselective introduction of a variety of substituents, leading to polysubstituted furans.

Additionally, the methyl group at the C5 position can be functionalized, for example, through radical bromination followed by nucleophilic substitution, to introduce further complexity. The carbonyl group can also be a site for various transformations, such as Wittig reactions or aldol (B89426) condensations, to extend the carbon skeleton and build intricate molecular architectures.

Exploration of its Role in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org The functionalities present in This compound make it a promising candidate for the design of novel cascade sequences.

For example, a reaction could be initiated at the carbonyl group, which then triggers a transformation involving the furan ring. An intramolecular Diels-Alder reaction, where a dienophile is tethered to the pivaloyl group, could lead to complex polycyclic structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are another area where this compound could be explored. The furan ring could participate as one component in an MCR, for instance, in a Ugi or Passerini-type reaction, after suitable initial functionalization. The development of such reactions would provide rapid access to libraries of complex molecules for biological screening.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Coupling Patterns

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, ¹H and ¹³C NMR would provide critical information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methyl group attached to the furan ring, and the tert-butyl group. The protons on the furan ring would likely appear as doublets, with their coupling constants providing information about their relative positions. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing acyl group. The nine protons of the tert-butyl group would be expected to appear as a sharp singlet due to their equivalence. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. docbrown.info This would include the carbonyl carbon, the carbons of the furan ring, the methyl carbon on the furan ring, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

No specific experimental ¹H or ¹³C NMR data for this compound is currently available in the reviewed scientific literature.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹ for aromatic ketones. Other characteristic bands would include C-H stretching vibrations of the methyl and tert-butyl groups, as well as vibrations associated with the furan ring, such as C=C and C-O-C stretching. udayton.edudocbrown.info

Specific experimental IR and Raman data for this compound could not be located in the available literature.

Mass Spectrometry for Understanding Fragmentation Pathways in Mechanistic Research

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of this compound under electron ionization would likely involve several key pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which could lead to the formation of an acylium ion and a tert-butyl radical. libretexts.orglibretexts.org Cleavage of the bond between the carbonyl group and the furan ring could also occur. Fragmentation of the furan ring itself is another possibility. researchgate.net

The predicted collision cross section (CCS) values for various adducts of this compound have been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.10666 | 134.9 |

| [M+Na]⁺ | 189.08860 | 143.4 |

| [M-H]⁻ | 165.09210 | 139.7 |

Detailed experimental mass spectra and fragmentation pathway analysis for this compound are not available in the current body of scientific literature.

X-ray Crystallography for Solid-State Structural Conformation (if relevant single crystals are obtained)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound is required.

If a single crystal of this compound were to be obtained, X-ray diffraction analysis would reveal the planarity of the furan ring, the conformation of the acyl group relative to the ring, and the packing of the molecules in the crystal lattice. nih.gov

There are no published reports on the synthesis of single crystals or the X-ray crystal structure of this compound.

Application of Chiroptical Spectroscopy to Enantiopure Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers.

This compound is an achiral molecule and therefore would not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance by substitution on the tert-butyl group or the furan ring, the resulting enantiomers could be studied by chiroptical spectroscopy. The CD spectrum would show Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, and the sign and magnitude of these effects could be related to the absolute configuration of the chiral center. nih.govnih.gov

As the parent compound is achiral and no studies on its enantiopure derivatives are available, there is no chiroptical data to report.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 1 5 Methylfuran 2 Yl Propan 1 One

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of acylfurans often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids and halogenated solvents, posing environmental concerns. Future research must prioritize the development of green and sustainable synthetic routes to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one. Key areas of investigation should include the use of renewable feedstocks, eco-friendly catalytic systems, and energy-efficient reaction conditions.

Key Research Thrusts:

Biomass-Derived Precursors: Leveraging the availability of 2-methylfuran (B129897) from the catalytic conversion of lignocellulosic biomass is a primary goal. nih.gov Research should focus on direct acylation methods that are efficient and selective.

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid acid catalysts, such as zeolites or functionalized mesoporous silica, can simplify product purification and enable catalyst recycling.

Alternative Energy Sources: Microwave-assisted synthesis and flow chemistry are promising avenues for reducing reaction times, improving energy efficiency, and enhancing process control and safety. cbiore.id A study on the one-pot synthesis of 2,5-dimethylfuran (B142691) from bamboo hydrolysate successfully utilized microwave heating, demonstrating its potential for furan (B31954) chemistry. cbiore.id

Green Solvents: The exploration of green solvents like ionic liquids, supercritical CO₂, or Low Transition Temperature Mixtures (LTTMs) could replace volatile organic compounds (VOCs). cbiore.id

| Parameter | Traditional Method (e.g., Friedel-Crafts) | Proposed Green Methodology |

|---|---|---|

| Starting Materials | Petroleum-based furan, acyl chloride/anhydride (B1165640) | Biomass-derived 2-methylfuran, carboxylic acids |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acids (e.g., zeolites), biocatalysts |

| Solvent | Halogenated solvents (e.g., CH₂Cl₂) | Green solvents (e.g., LTTMs, ionic liquids), solvent-free conditions |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, flow reactors |

| Byproducts/Waste | Significant acidic and organic waste | Minimal waste, often water as the main byproduct |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as powerful tools for sustainable chemical transformations. rsc.orgnih.gov These methods operate under mild conditions and can offer unique reactivity pathways compared to traditional thermal methods. rsc.orgacs.org The furan ring in this compound is an ideal substrate for such explorations.

Photocatalysis: Visible-light photocatalysis can be used to activate the furan ring or the adjacent ketone. Future studies could explore:

Atom-Swapping Reactions: Recent breakthroughs have demonstrated the photocatalytic conversion of furans to pyrroles, offering a novel strategy to synthesize nitrogen-containing heterocyclic analogues from the target compound. nih.govresearchgate.netchemistryworld.com

[3+2] Annulation Reactions: Photocatalytic methods could be developed for the synthesis of more complex, highly substituted furan derivatives starting from simpler precursors. chemistryviews.org

C-H Functionalization: Direct functionalization of the furan ring's C-H bonds using photoredox catalysis would be an atom-economical way to introduce new functional groups.

CO₂-Promoted Transformations: Research has shown that CO₂ can promote the photocatalytic synthesis of tetra-substituted furans from 1,3-diketones under mild, visible-light-driven conditions. researchgate.netrsc.org Similar principles could be applied to transformations of the target compound.

Electrocatalysis: Electrochemical methods provide a green alternative for oxidation and reduction reactions, using electricity as a traceless reagent. rsc.org Potential research avenues include:

Selective Hydrogenation/Oxidation: The ketone group could be selectively reduced to an alcohol, or the furan ring could be hydrogenated or oxidized to produce a range of valuable derivatives. rsc.org Electrocatalytic processes allow for precise control over selectivity by tuning the applied potential and electrode materials. nih.govrsc.org

Paired Electrolysis: Designing a system where a valuable oxidation reaction occurs at the anode while a valuable reduction occurs at the cathode could maximize efficiency. For instance, the oxidation of the furan ring could be paired with the reduction of the ketone.

| Method | Potential Transformation | Resulting Product Class | Potential Application |

|---|---|---|---|

| Photocatalysis | Oxygen-to-Nitrogen Atom Swap | Pyrrole derivatives | Pharmaceuticals, functional materials |

| Photocatalysis | C-H Arylation/Alkylation | Functionalized furan derivatives | Fine chemical synthesis |

| Electrocatalysis | Selective ketone reduction | Furan-containing secondary alcohols | Chiral building blocks, intermediates |

| Electrocatalysis | Furan ring oxidation | Dicarboxylic acids, lactones | Polymer precursors, fine chemicals |

Investigation of Supramolecular Interactions Involving the Compound

The specific molecular architecture of this compound—with its hydrogen bond accepting oxygen atoms (in the furan ring and ketone group), an aromatic system for π-π interactions, and a bulky t-butyl group—makes it an interesting candidate for supramolecular chemistry studies. Understanding its non-covalent interactions is key to predicting its crystal structure, solubility, and potential use in host-guest systems.

Future Research Directions:

Crystal Engineering: A systematic study of the compound's crystallization behavior and its ability to form co-crystals with other molecules could lead to materials with tailored physical properties (e.g., melting point, solubility).

Host-Guest Chemistry: Investigating the encapsulation of the molecule within macrocyclic hosts like cyclodextrins or calixarenes could enhance its stability, modify its reactivity, or enable its use in controlled release applications. The bulky t-butyl group may play a crucial role in the selectivity of host-guest binding.

Self-Assembly: Exploring the potential for the molecule to self-assemble into higher-order structures in solution or on surfaces could be a pathway to developing novel nanostructured materials.

Application in Materials Science Research (e.g., as a monomer for novel academic polymers)

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. core.ac.ukresearchgate.net While this compound is not a monomer itself, it serves as an excellent scaffold for the design of novel furanic monomers.

Monomer Design and Polymerization:

Functionalization: Chemical modification of the 5-methyl group to a hydroxymethyl, aminomethyl, or carboxylic acid group would yield monomers suitable for step-growth polymerization, leading to novel polyesters, polyamides, or polyurethanes. researchgate.net

Diels-Alder Polymerization: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles (e.g., maleimides). This reversible reaction is particularly interesting for creating self-healing or recyclable thermoset materials. wiley-vch.de The bulky t-butyl group could influence the thermal properties and reversibility of the resulting polymers.

ADMET Polymerization: Introducing terminal alkene functionalities onto the furan scaffold could produce α,ω-diene monomers for Acyclic Diene Metathesis (ADMET) polymerization, a powerful method for creating fully renewable polymers. nih.gov

| Monomer Derivative | Co-monomer | Polymerization Type | Resulting Polymer Class |

|---|---|---|---|

| 2-(2,2-dimethylpropanoyl)furan-5-carboxylic acid | Diols (e.g., ethylene (B1197577) glycol) | Polycondensation | Polyester |

| (5-(2-(2,2-dimethylpropanoyl)furan-5-yl)methyl)amine | Diacyl chlorides | Polycondensation | Polyamide |

| This compound | Bismaleimides | Diels-Alder Polyaddition | Reversible Thermoset |

| 1-(5-(but-3-en-1-yl)furan-2-yl)-2,2-dimethylpropan-1-one | Self-polymerization | ADMET | Unsaturated Polyester |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules and materials by predicting their properties before synthesis. ajchem-b.com A computational approach can guide the experimental exploration of this compound and its derivatives. acs.org

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis and transformation of the compound, helping to optimize reaction conditions and predict potential byproducts.

Predicting Electronic Properties: Calculating properties such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities can help predict the compound's reactivity in electrocatalytic and photocatalytic reactions.

Virtual Screening: A library of virtual derivatives can be created by modifying the parent structure. Computational tools can then be used to screen this library for molecules with desired properties, such as optimal absorption wavelengths for photocatalysis, specific binding affinities for supramolecular applications, or enhanced reactivity as monomers. mdpi.comresearchgate.net

Polymer Property Prediction: Molecular dynamics simulations could be employed to predict the bulk properties (e.g., glass transition temperature, mechanical strength) of polymers derived from monomers based on the target compound, guiding the design of new materials with tailored performance.

| Computational Method | Predicted Property | Relevance to Research Area |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy barriers, transition states | Sustainable synthesis, catalysis mechanisms |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies | Photocatalysis |

| Molecular Docking | Binding affinity, interaction modes | Supramolecular chemistry, bioactivity screening |

| Molecular Dynamics (MD) | Glass transition temperature, modulus | Materials science, polymer design |

Q & A

Q. What are the established synthetic routes for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or ketone-functionalization of 5-methylfuran derivatives. For example:

- Friedel-Crafts Approach : React 5-methylfuran with 2,2-dimethylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 furan:acyl chloride).

- Purity Assessment : Confirm purity via HPLC (>95% purity) and characterize using ¹H NMR (DMSO-d₆: δ 2.2 ppm for methyl groups; furan protons at δ 6.1–6.3 ppm) .

Q. Key Considerations :

- Moisture-sensitive reactions necessitate inert atmospheres (N₂/Ar).

- Byproducts (e.g., diacylated furans) may form if excess acylating agent is used.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : In DMSO-d₆, expect signals for the furan ring (δ 6.1–6.3 ppm, doublets), geminal dimethyl groups (δ 1.2–1.4 ppm, singlet), and the ketone carbonyl (no direct proton signal). Compare with published spectra of analogous furanones .

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ (C=O), furan C-O-C absorption at ~1250 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 138 (C₈H₁₀O₂⁺). Fragmentation patterns include loss of methyl groups (Δ m/z 15) and furan ring cleavage.

Q. Data Contradictions :

- Solvent impurities (e.g., water in DMSO-d₆) may obscure NMR peaks. Dry solvents rigorously or use alternative deuterated solvents (CDCl₃) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use Gaussian or ORCA software to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Optimize geometry at the B3LYP/6-311++G(d,p) level.

- Reactivity Insights : The electron-rich furan ring may participate in electrophilic substitutions, while the ketone group acts as a hydrogen-bond acceptor.

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Case Study :

A DFT study of 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one (analog) revealed charge delocalization across the furan-ketone system, explaining its stability in acidic conditions .

Q. How do steric and electronic factors influence this compound’s behavior in multi-step syntheses?

Methodological Answer:

- Steric Effects : The geminal dimethyl groups hinder nucleophilic attacks at the carbonyl carbon, favoring alternative reaction pathways (e.g., furan ring functionalization).

- Electronic Effects : The electron-donating methyl group on the furan enhances ring aromaticity, reducing susceptibility to electrophilic substitution.

- Experimental Design : Use kinetic studies (e.g., monitoring reaction rates under varying substituents) to isolate steric/electronic contributions.

Example :

In catalytic hydrogenation, the furan ring’s electron density may dictate selectivity for partial vs. full saturation.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution. Validate bond lengths/angles against Cambridge Structural Database (CSD) entries for furan-ketone systems .

Case Study :

A crystal structure of 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one confirmed coplanarity of the furan and ketone groups, critical for π-π stacking in material science applications .

Q. How can researchers address discrepancies in spectroscopic data across different solvent systems?

Methodological Answer:

- Solvent Effects : Polar solvents (DMSO) may shift NMR peaks upfield due to hydrogen bonding. For consistency, report data in CDCl₃ or compare with calculated solvent-effect models.

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes (e.g., hindered rotation of the dimethyl groups).

Example :

In DMSO-d₆, water contamination (δ 3.3 ppm) can mask critical peaks. Pre-dry solvents over molecular sieves or use deuterated acetone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products